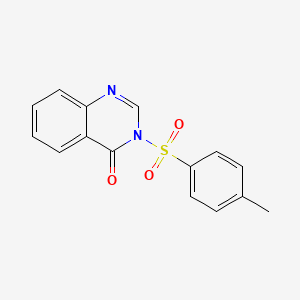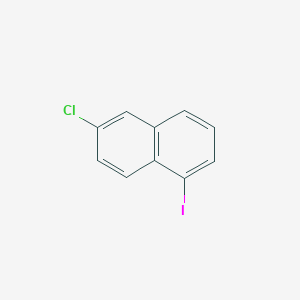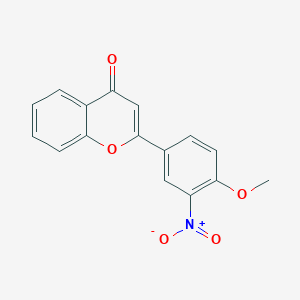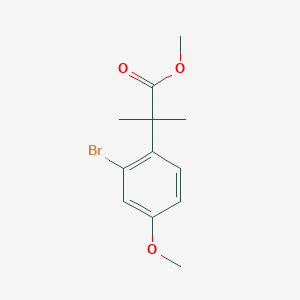
3-Tosylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-甲苯磺酰基喹唑啉-4(3H)-酮是一种属于喹唑啉酮家族的化合物。喹唑啉酮以其多样的生物活性而闻名,通常用作药物化学中的支架。连接到喹唑啉酮核心上的甲苯磺酰基(对甲苯磺酰基)增强了其化学稳定性和反应性,使其成为各种化学和药物应用中的宝贵化合物。
准备方法
合成路线和反应条件
3-甲苯磺酰基喹唑啉-4(3H)-酮的合成通常涉及在碱(例如碳酸钾)存在下,2-氯甲基-4(3H)-喹唑啉酮与对甲苯磺酰氯反应。 该反应通常在室温下在乙醇等有机溶剂中进行数小时,以确保完全转化 .
工业生产方法
虽然 3-甲苯磺酰基喹唑啉-4(3H)-酮的具体工业生产方法没有得到很好的记录,但一般方法涉及扩大实验室合成规模。这包括优化反应条件,例如温度、溶剂和反应时间,以实现适合工业应用的更高产率和纯度。
化学反应分析
反应类型
3-甲苯磺酰基喹唑啉-4(3H)-酮可以进行各种化学反应,包括:
取代反应: 甲苯磺酰基可以被其他亲核试剂取代,导致形成不同的衍生物。
氧化和还原: 喹唑啉酮核心可以在特定条件下被氧化或还原,产生不同的氧化态和官能团。
缩合反应: 该化合物可以参与与其他分子的缩合反应,形成更大、更复杂的结构。
常见试剂和条件
取代: 如氢化钠或碳酸钾等试剂,在二甲基甲酰胺 (DMF) 或乙醇等溶剂中。
氧化: 氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂,如硼氢化钠或氢化铝锂。
形成的主要产物
从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,取代反应可以产生各种甲苯磺酰基衍生物,而氧化和还原可以修饰喹唑啉酮核心以产生不同的官能化化合物。
科学研究应用
3-甲苯磺酰基喹唑啉-4(3H)-酮有几个科学研究应用,包括:
药物化学: 它用作设计具有潜在治疗作用的新药的支架,例如抗癌、抗病毒和抗菌剂。
生物学研究: 由于该化合物能够与特定的生物靶标结合,因此它被用于研究酶抑制和蛋白质相互作用。
化学合成: 它被用作合成更复杂的有机分子和药物的中间体。
作用机制
3-甲苯磺酰基喹唑啉-4(3H)-酮的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。甲苯磺酰基增强了其结合亲和力和选择性,使其能够有效地调节生物通路。确切的分子靶标和通路取决于具体的应用和正在研究的生物系统。
相似化合物的比较
类似化合物
4-羟基喹唑啉衍生物: 这些化合物共享喹唑啉酮核心,但它们的官能团不同,导致它们的生物活性和应用有所不同.
N-苯基对甲苯磺酰胺: 这些化合物具有类似的甲苯磺酰基,但连接到不同的核心结构,导致不同的化学和生物特性.
独特性
3-甲苯磺酰基喹唑啉-4(3H)-酮的独特之处在于它结合了喹唑啉酮核心和甲苯磺酰基,这在稳定性、反应性和生物活性之间取得了平衡。这使其成为各种科学和工业应用的多功能化合物。
属性
CAS 编号 |
5465-78-1 |
|---|---|
分子式 |
C15H12N2O3S |
分子量 |
300.3 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)sulfonylquinazolin-4-one |
InChI |
InChI=1S/C15H12N2O3S/c1-11-6-8-12(9-7-11)21(19,20)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3 |
InChI 键 |
WPJNHZDJFRLNSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate](/img/structure/B11836622.png)
![tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11836623.png)





![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)


![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)

